molecular formula C13H17NO2 B3276212 (S)-alpha-(4-Methyl-benzyl)-proline-HCl CAS No. 637020-64-5

(S)-alpha-(4-Methyl-benzyl)-proline-HCl

Cat. No.: B3276212
CAS No.: 637020-64-5
M. Wt: 219.28 g/mol
InChI Key: SBPRAVICAMGXQI-ZDUSSCGKSA-N
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Description

Significance of Chiral Amino Acids as Building Blocks and Catalysts

Chiral amino acids represent a readily available and inexpensive source of chirality, often referred to as the "chiral pool." scbt.com Their inherent stereochemistry can be transferred to new molecules, making them invaluable starting materials for the synthesis of complex chiral targets such as pharmaceuticals and natural products. cusabio.com Beyond their role as chiral synthons, amino acids, particularly proline, have gained prominence as organocatalysts. libretexts.orgresearchgate.net Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. nih.gov

Overview of Proline and its Derivatives as Privileged Scaffolds in Organic Chemistry

Proline, a unique secondary amino acid with a rigid pyrrolidine (B122466) ring, holds a privileged position in organic chemistry. mdpi.com This structural rigidity is crucial for inducing high levels of stereoselectivity in chemical reactions. unibo.it Proline and its derivatives are highly effective in a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. libretexts.org They typically operate through an enamine or iminium ion-based catalytic cycle, mimicking the function of natural aldolase (B8822740) enzymes. libretexts.org The versatility of the proline scaffold allows for extensive modification, leading to the development of a wide range of derivatives with tailored catalytic activities and selectivities. nih.govunibo.it

Importance of α-Quaternary Stereocenters in Chemical Synthesis

An α-quaternary stereocenter is a carbon atom bonded to four different non-hydrogen substituents, with one of these being part of a carbonyl group or its derivative. The construction of these sterically congested centers is a significant challenge in organic synthesis. Molecules containing α-quaternary stereocenters are prevalent in a vast number of biologically active natural products and pharmaceutical agents. The development of synthetic methods to access these motifs in an enantioselective manner is therefore a topic of intense research. Chiral α-substituted amino acids, including proline derivatives, are instrumental in the asymmetric synthesis of compounds bearing these complex stereocenters. nih.gov

Contextualization of (S)-α-(4-Methyl-benzyl)-proline-HCl within the Class of Chiral α-Substituted Proline Analogs

(S)-α-(4-Methyl-benzyl)-proline-HCl belongs to the class of α-substituted proline derivatives, which are characterized by the presence of a substituent at the α-carbon of the pyrrolidine ring. This modification introduces a quaternary stereocenter directly into the proline scaffold. Such derivatives have been explored as catalysts and chiral building blocks in their own right. The introduction of a bulky substituent like the 4-methylbenzyl group can significantly influence the steric environment around the catalytic site, potentially leading to enhanced stereoselectivity in asymmetric transformations compared to unsubstituted proline.

The synthesis of α-substituted prolines can be achieved through various methods, including the alkylation of proline enolates, the nih.govnih.gov-Stevens rearrangement of proline-derived ammonium (B1175870) salts, and the cyclization of suitably functionalized precursors. nih.gov For instance, the alkylation of an N-protected proline ester enolate with 4-methylbenzyl bromide would be a direct approach to the carbon skeleton of (S)-α-(4-Methyl-benzyl)-proline. Subsequent deprotection and salt formation would yield the target compound.

Table 1: Representative Asymmetric Reactions Catalyzed by Proline and its Derivatives
Reaction TypeCatalystKey IntermediateTypical Stereoselectivity
Aldol ReactionL-ProlineEnamineHigh (up to >99% ee)
Mannich ReactionProline DerivativesEnamine/IminiumGood to Excellent (up to 99% ee)
Michael AdditionProline DerivativesEnamineVariable to High (up to 97% ee) mdpi.com

The research findings on analogous α-benzylproline derivatives suggest their potential as organocatalysts. nih.gov The 4-methyl group on the benzyl (B1604629) substituent in (S)-α-(4-Methyl-benzyl)-proline-HCl can modulate the electronic and steric properties of the catalyst, which in turn can affect its reactivity and enantioselectivity in asymmetric reactions. For example, in an aldol reaction between an aldehyde and a ketone, the catalyst would react with the ketone to form a chiral enamine. The stereochemical outcome of the subsequent addition to the aldehyde would be dictated by the chiral environment created by the catalyst, with the 4-methylbenzyl group playing a key role in shielding one face of the enamine.

Table 2: Potential Applications of (S)-α-(4-Methyl-benzyl)-proline-HCl in Asymmetric Synthesis
ApplicationRationalePotential Outcome
Asymmetric Aldol ReactionsFormation of chiral β-hydroxy carbonyl compounds.High enantioselectivity due to the sterically demanding 4-methylbenzyl group.
Asymmetric Michael AdditionsEnantioselective formation of carbon-carbon bonds.Access to enantioenriched 1,5-dicarbonyl compounds.
Asymmetric Mannich ReactionsSynthesis of chiral β-amino carbonyl compounds.Production of precursors for chiral amines and amino alcohols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

637020-64-5

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2S)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-10-3-5-11(6-4-10)9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3,(H,15,16)/t13-/m0/s1

InChI Key

SBPRAVICAMGXQI-ZDUSSCGKSA-N

SMILES

CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@]2(CCCN2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for S α 4 Methyl Benzyl Proline Derivatives

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis provides a powerful means to establish the chiral quaternary center of α-substituted prolines with high stereocontrol. These methods often involve the creation of the critical carbon-carbon bond at the α-position of a proline precursor.

Chirality Transfer Methods to Form α-Quaternary Centers

Chirality transfer represents an elegant strategy for the asymmetric synthesis of α-quaternary proline derivatives. In this approach, chirality from a starting material is transferred to the newly formed stereocenter.

One notable method involves the nih.govorganic-chemistry.org-Stevens rearrangement of (S)-N-benzylic proline-derived ammonium (B1175870) salts. nih.gov This rearrangement, conducted under solid-liquid biphasic conditions, demonstrates a high degree of N-to-C chirality transmission, yielding α-benzylic proline derivatives with excellent enantiopurity. nih.gov Another powerful technique is the ester-enolate Claisen rearrangement. This method has been successfully applied to an α-acyloxy-α-vinylsilane bearing a proline as the acyloxy group, resulting in complete transfer of chirality from the carbon attached to the acyloxy and silyl (B83357) groups to the newly formed carbon center. nih.gov

Azomethine ylides also serve as key intermediates in chirality transfer processes. The α-chirality of an amino acid can be "memorized" through a sequence involving the transfer of chirality to a cyclic template, followed by the generation of an azomethine ylide and a subsequent enantiospecific cycloaddition. This process regenerates the stereocenter that was lost during the formation of the ylide. nih.gov

Stereoselective N-Alkylation Strategies

Stereoselective N-alkylation offers another avenue for the synthesis of α-substituted prolines. While direct N-alkylation of proline itself can be challenging to control stereoselectively at the α-carbon, methods have been developed that leverage chiral auxiliaries or specific reaction conditions to achieve the desired outcome. For instance, the diastereoselective N-alkylation of proline derivatives can be controlled under Curtin-Hammett conditions. acs.org

Enolate Alkylation of Proline Precursors

The alkylation of enolates derived from proline precursors is a widely used and well-established strategy for the synthesis of α-substituted prolines. nih.govlibretexts.org This approach typically involves the deprotonation of an N-protected proline ester to form a chiral enolate, which then reacts with an electrophile, such as a benzyl (B1604629) halide, to introduce the α-substituent. nih.gov

The diastereoselectivity of this alkylation can be influenced by several factors, including the N-protecting group, the alkylating agent, and the reaction conditions. nih.gov For example, the alkylation of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester enolates shows diastereoselectivity that is dependent on the alkylating reagent and the N-protecting group. nih.gov Similarly, the alkylation of (4S)- and (4R)-fluoro-N-Boc-l-proline methyl esters proceeds with high yield and diastereoselectivity. nih.gov The use of bulky bases like lithium diisopropylamide (LDA) is common for generating the enolate. libretexts.org

Phase-transfer catalysis has also been employed for the enantioselective alkylation of related α-amino-β-ketoesters, using chiral quaternary ammonium salts as catalysts to construct the quaternary stereocenter. nih.gov

Table 1: Factors Influencing Diastereoselectivity in Proline Enolate Alkylation

FactorInfluence on DiastereoselectivityExampleReference
N-Protecting Group The nature of the N-protecting group (e.g., Boc vs. Benzoyl) can significantly alter the facial bias of the enolate, leading to different diastereomeric outcomes.Alkylation of N-Boc- vs. N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester. nih.gov
Alkylating Reagent The structure and reactivity of the alkylating agent can impact the transition state geometry and thus the stereochemical outcome.Varying alkyl halides in the alkylation of proline enolates. nih.gov
Additives Additives like HMPA or crown ethers can influence the aggregation state and reactivity of the enolate, affecting diastereoselectivity.Use of HMPA or 18-crown-6 (B118740) in the alkylation of proline enolates. nih.gov
Solvent The polarity and coordinating ability of the solvent can play a crucial role in stabilizing the transition state and influencing stereoselectivity.Use of o-xylene (B151617) in phase-transfer catalyzed alkylations. nih.gov
Base The choice of base (e.g., LDA, KHMDS) determines the nature of the metal enolate and can lead to different stereochemical preferences.Comparison of LDA and KHMDS in generating proline enolates. nih.gov

Functionalization and Derivatization Strategies

In addition to direct asymmetric synthesis, the functionalization and derivatization of existing proline scaffolds provide versatile routes to α-substituted proline derivatives. These methods often start with readily available chiral proline or its derivatives.

Intramolecular Cyclization Reactions for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring through intramolecular cyclization is a key strategy in the synthesis of proline derivatives. organic-chemistry.orgosaka-u.ac.jpresearchgate.net These reactions often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the five-membered ring.

One approach involves the intramolecular conjugate addition of an enolate. nih.gov For example, treatment of a suitable precursor with a base like potassium hexamethyldisilazide (KHMDS) can induce an intramolecular cyclization with retention of configuration at the α-carbon. nih.gov Another strategy is the bromine-mediated cyclization of a 2-allyl-2-phenylglycine derivative to form a (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester. nih.gov

Furthermore, the intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) can yield 2-substituted pyrrolidines. organic-chemistry.org Reductive amination and other cyclization strategies starting from acyclic precursors are also employed to construct the pyrrolidine skeleton. nih.gov

Modifications of Existing Proline Scaffolds

Modifying readily available proline derivatives is a common and efficient way to access a variety of α-substituted analogs. nih.govnih.gov L-proline and its derivatives, such as 4-hydroxyproline, are frequently used as starting materials. nih.gov

A key strategy involves the "self-reproduction of chirality," where the existing chirality of proline is used to direct the stereoselective introduction of a substituent at the α-position. nih.gov Modifications can also be achieved through reactions such as palladium-mediated couplings on an enol triflate derived from 3-oxoproline, allowing for the introduction of various groups at the C3 position, which can be followed by further transformations to achieve the desired α-substituted product. nih.gov The stereoselective conversion of commercial (cis)-4-hydroxy-L-proline into analogs like (4S)-1-methyl-4-propyl-L-proline has also been demonstrated. chemrxiv.orgmdpi.com

Table 2: Key Starting Materials for Proline Scaffold Modification

Starting MaterialCommon ModificationsTarget Compound TypeReference
L-Proline Enolate alkylation, N-alkylation, conversion to prolinol for further reactions.α-Alkyl, α-benzyl prolines. nih.govnih.gov
(cis)-4-Hydroxy-L-proline Oxidation to ketone, Wittig olefination, hydrogenation.4-Substituted proline analogs. chemrxiv.orgmdpi.com
Pyroglutamic Acid Enamine formation and reduction, alkylation.Substituted pyrrolidines. nih.gov
Proline-derived Schiff bases Diastereoselective alkylation using chiral auxiliaries.α-Alkyl proline esters. nih.gov

Protecting Group Strategies in the Synthesis of (S)-α-(4-Methyl-benzyl)-proline Derivatives

The synthesis of α-substituted proline derivatives, such as (S)-α-(4-Methyl-benzyl)-proline, is a multi-step process where the strategic use of protecting groups is essential. springernature.com These temporary modifications to reactive functional groups—primarily the secondary amine of the pyrrolidine ring and the carboxylic acid—are crucial to prevent undesirable side reactions and to direct the synthesis towards the desired product. springernature.comjocpr.com

The choice of protecting groups is governed by their stability under specific reaction conditions and the ease of their selective removal. jocpr.com In the context of synthesizing proline derivatives, an orthogonal protection scheme is often employed, allowing for the deprotection of one group while others remain intact. jocpr.comiris-biotech.de

Amine Protection: The secondary amine of the proline ring is nucleophilic and must be protected to prevent N-alkylation and other side reactions during C-C bond formation at the α-carbon. Common protecting groups for the amine functionality include:

Boc (tert-butoxycarbonyl): This group is widely used due to its stability in various reaction conditions and its straightforward removal under acidic conditions, typically with trifluoroacetic acid (TFA). iris-biotech.de

Fmoc (9-fluorenylmethyloxycarbonyl): Frequently used in solid-phase peptide synthesis, the Fmoc group is stable to acids but is readily cleaved by a base, such as piperidine. iris-biotech.de This orthogonality with acid-labile groups like Boc and t-butyl esters is a significant advantage. iris-biotech.de

Cbz (Carboxybenzyl): Also known as the Z group, it is stable to mild acids and bases and is typically removed by catalytic hydrogenation.

Carboxylic Acid Protection: The carboxylic acid group is generally converted into an ester to prevent it from interfering with reactions involving strong bases or organometallic reagents. Common ester protecting groups include:

Methyl or Ethyl Esters: Simple to install but require relatively harsh conditions (saponification) for removal, which can sometimes lead to racemization.

Benzyl (Bzl) Ester: Can be removed under neutral conditions via hydrogenolysis, which is compatible with many other protecting groups. nih.gov

tert-Butyl (tBu) Ester: This group is removed under acidic conditions, often concurrently with a Boc group, which can be efficient but lacks orthogonality. iris-biotech.de

Table 1: Common Protecting Groups in Proline Derivative Synthesis

Functional Group Protecting Group Abbreviation Common Deprotection Conditions
Amine tert-butoxycarbonyl Boc Acidic (e.g., TFA) iris-biotech.de
Amine 9-fluorenylmethyloxycarbonyl Fmoc Basic (e.g., Piperidine) iris-biotech.de
Carboxylic Acid Benzyl Ester Bzl Hydrogenolysis (H₂, Pd/C) nih.gov
Carboxylic Acid tert-Butyl Ester tBu Acidic (e.g., TFA) iris-biotech.de

Regioselective and Stereocontrol Considerations

Achieving the correct stereochemistry is arguably the most critical challenge in the synthesis of (S)-α-(4-Methyl-benzyl)-proline. This requires precise control over both diastereoselectivity and enantioselectivity during the key bond-forming steps.

Diastereoselective Control in C-C Bond Formation

When starting with an enantiomerically pure proline scaffold (L-proline or D-proline), the introduction of the 4-methyl-benzyl group at the α-position creates a second stereocenter. The challenge then becomes controlling the reaction to produce the desired diastereomer.

One prominent strategy involves the alkylation of a chiral proline enolate . By using a bulky protecting group on the proline nitrogen and carefully selecting the reaction conditions (solvent, temperature, and counter-ion), it is possible to direct the incoming electrophile (e.g., 4-methyl-benzyl bromide) to a specific face of the enolate, thereby controlling the diastereoselectivity.

Another powerful approach utilizes chiral auxiliaries . For example, the use of N-tert-butanesulfinyl imines derived from aldehydes has proven effective in the stereodivergent synthesis of α-disubstituted pyrrolidines. nih.govacs.org This method allows for the synthesis of either diastereomer by choosing the appropriate configuration of the sulfinamide auxiliary or by modifying the reaction protocol. nih.govacs.org

Modern catalytic methods also provide excellent diastereocontrol. A reported Cu(I)-catalyzed cascade reaction involving allenynes and tosylazide yielded highly functionalized proline derivatives as a single diastereomer. nih.govnih.govbohrium.com This method proceeds through a sequence of cycloaddition, rearrangement, and cyclization, affording a complex proline framework with high diastereoselectivity. nih.gov Although the specific substrate is different, the principle demonstrates the potential of metal-catalyzed cascade reactions to construct densely functionalized prolines with defined stereochemistry. nih.govbohrium.com

Table 2: Examples of Diastereoselective Methods for Proline Derivatives

Method Key Reagents/Catalysts Achieved Selectivity Reference
Stereodivergent Allylation N-tert-butanesulfinyl imine, In or Zn Complete diastereoselectivity acs.org
Cascade Cycloaddition CuI, 2,6-dimethylpyridine Excellent diastereoselectivity nih.gov
Intramolecular N-H Insertion Rhodium diacetate Mixture of diastereomers rsc.org

Enantioselective Control Mechanisms

When the synthesis begins with achiral or racemic precursors, establishing the (S) configuration at the α-carbon requires an enantioselective method.

Asymmetric Phase-Transfer Catalysis (PTC): This is a well-established strategy for the enantioselective alkylation of glycine-derived imines. nih.gov A chiral phase-transfer catalyst, often derived from cinchona alkaloids like chinchonidine, facilitates the reaction between an aqueous base and an organic reactant. nih.gov This approach can be used to prepare enantiomerically enriched α-substituted proline precursors. For instance, a one-pot double allylic alkylation of a glycine (B1666218) imine analogue using a chinchonidine-derived catalyst has been used to create the (S)-4-methyleneproline scaffold with high enantioselectivity. nih.gov This scaffold is a versatile intermediate for various proline derivatives.

Organocatalysis: Chiral small molecules, particularly proline and its derivatives, can catalyze enantioselective transformations. The bulky substituents on some proline-derived catalysts can act as steric shields, directing the approach of reactants to create a specific stereoisomer. rsc.org The development of organocatalytic methods for the direct α-amination or α-alkylation of aldehydes and ketones using electrophilic nitrogen or carbon sources has become a straightforward approach for synthesizing chiral nitrogen-containing compounds. researchgate.net

Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands are powerful tools for enantioselective synthesis. For instance, a cooperative catalytic system using an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid was developed for the N-H insertion reaction of vinyldiazoacetates, yielding α-alkenyl α-amino acid derivatives with excellent enantioselectivity (up to 98% ee). rsc.org Similarly, chiral N-heterocyclic carbene complexes of iridium have been used for the enantioselective addition of acetonitrile (B52724) to α-iminoesters, providing access to enantioenriched α,α-disubstituted α-amino acids. rsc.org These advanced catalytic systems offer high efficiency and selectivity for creating chiral centers.

Applications in Asymmetric Catalysis

(S)-α-(4-Methyl-benzyl)-proline-HCl as an Organocatalyst

The development of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen proline and its analogues emerge as exceptionally versatile catalysts. The presence of both a secondary amine and a carboxylic acid functional group allows these molecules to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. wikipedia.orgnih.govlibretexts.org The α-substituent, in this case, the 4-methyl-benzyl group, plays a crucial role in tuning the catalyst's steric bulk and electronic properties, thereby influencing its reactivity and selectivity.

Catalytic Performance in Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.com Proline-derived organocatalysts are highly effective in promoting asymmetric Michael additions. The catalytic cycle typically involves the reaction of the proline catalyst with a ketone or aldehyde donor to form a chiral enamine intermediate. libretexts.orgmdpi.com This enamine then attacks the Michael acceptor in a stereocontrolled fashion, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst. mdpi.com

While specific performance data for (S)-α-(4-Methyl-benzyl)-proline-HCl in Michael additions is not extensively documented in readily available literature, the performance of parent L-proline and its derivatives provides a strong benchmark. For instance, L-proline has been shown to catalyze the addition of thiophenol to chalcone (B49325) in the ionic liquid [bmim]PF6, yielding the product in nearly quantitative amounts. nih.gov Derivatives with varying substituents are often developed to optimize solubility, reactivity, and stereoselectivity. acs.orgnih.gov For example, novel L-proline derived bifunctional organocatalysts have been successfully applied to the asymmetric Michael addition of dithiomalonates to trans-β-nitroolefins, achieving high yields and enantioselectivities (up to 97% ee). nih.gov The introduction of a lipophilic decyl group in a β-proline catalyst has been shown to promote Michael reactions in water. acs.org The 4-methyl-benzyl group in (S)-α-(4-Methyl-benzyl)-proline would be expected to enhance the catalyst's lipophilicity and provide steric bulk, influencing the transition state and potentially improving selectivity in non-polar solvents.

Table 1: Performance of Proline and its Derivatives in Michael Addition Reactions
CatalystMichael DonorMichael AcceptorYield (%)Enantiomeric Excess (ee %)Reference
L-ProlineThiophenolChalcone~95Not Reported nih.gov
(S,S)-Squaramide CatalystDimethyl MalonateRacemic Nitroalkene7599 (for major diastereomer) beilstein-journals.org
L-Proline Derived Bifunctional OrganocatalystDithiomalonatestrans-β-NitroolefinsUp to 99Up to 97 nih.gov
Cinchona Alkaloid-Derived Primary AminePyrazolin-5-oneα,β-Unsaturated KetoneUp to 89Up to 95 beilstein-journals.org

Application in Aldol (B89426) and Mannich Reactions

Proline-catalyzed direct asymmetric aldol and Mannich reactions are cornerstone transformations in organocatalysis. wikipedia.orgresearchgate.net In the aldol reaction, proline catalyzes the reaction between a ketone and an aldehyde, proceeding through an enamine-based mechanism similar to that of Class I aldolase (B8822740) enzymes. nih.govias.ac.in This approach avoids the need for pre-formed enolates, offering a more direct and atom-economical route to chiral β-hydroxy carbonyl compounds. ias.ac.in The Hajos-Parrish-Eder-Sauer-Wiechert reaction, an intramolecular aldol reaction catalyzed by proline, is a classic example that produces a key steroid intermediate with high enantioselectivity. wikipedia.org

Similarly, the Mannich reaction, which forms β-amino carbonyl compounds, can be efficiently catalyzed by proline and its derivatives. libretexts.orgacs.org The catalyst activates the donor (an aldehyde or ketone) as an enamine, which then adds to an imine (the electrophile). libretexts.org The stereochemical outcome (syn or anti) of the Mannich reaction can often be controlled by the choice of the proline derivative. For example, (S)-proline typically yields syn products, whereas derivatives like (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid can favor the formation of anti products. libretexts.org

The α-(4-methyl-benzyl) substituent on the proline core would sterically influence the transition state of these reactions. This steric hindrance can enhance facial selectivity in the approach of the electrophile to the enamine intermediate, potentially leading to higher diastereo- and enantioselectivity compared to the unsubstituted proline. While specific data for (S)-α-(4-Methyl-benzyl)-proline-HCl is limited, studies on related derivatives, such as 3-methyl-β-proline, have shown that substituents can increase solubility in organic solvents and improve catalytic performance in anti-selective Mannich reactions. acs.org

Table 2: Application of Proline Derivatives in Aldol and Mannich Reactions
Reaction TypeCatalystSubstratesYield (%)StereoselectivityReference
Intramolecular Aldol(S)-ProlineAchiral TriketoneNot Reported93% ee wikipedia.org
Intermolecular AldolProline-MCM-41Acetone + 4-Nitrobenzaldehyde4536% ee ias.ac.in
Mannich Reaction3-Methyl-β-prolineKetones + Glyoxylate ImineGoodHigh anti-selectivity acs.org
Mannich Reaction(S)-ProlineAldehydes + α-Imino Ethyl GlyoxylateGoodHigh syn-selectivity libretexts.org

Development of Catalytic Systems with (S)-α-(4-Methyl-benzyl)-proline Derivatives

The modification of the proline scaffold is a key strategy for developing next-generation organocatalysts with improved performance and broader substrate scope. mdpi.com Introducing substituents at various positions of the pyrrolidine (B122466) ring allows for fine-tuning of the catalyst's steric and electronic properties. The synthesis of (S)-α-(4-Methyl-benzyl)-proline itself is an example of this strategy, aiming to create a catalyst with specific properties. cusabio.com

Research in this area focuses on several aspects:

Enhancing Stereoselectivity: Bulky substituents, such as the 4-methyl-benzyl group, can create a more defined chiral pocket, leading to better discrimination between diastereomeric transition states and thus higher enantioselectivity. acs.org

Improving Solubility and Reactivity: Modifying proline can alter its solubility, allowing reactions to be performed in a wider range of solvents or even under solvent-free conditions. mdpi.com For instance, lipophilic groups can enhance solubility in non-polar media. acs.org

Creating Bifunctional Catalysts: Incorporating additional functional groups, such as thiourea (B124793) or tertiary amine moieties, can lead to bifunctional catalysts that activate both the nucleophile and the electrophile simultaneously, often resulting in enhanced reactivity and selectivity. mdpi.comnih.gov

The development of derivatives like (S)-α-benzylproline, (S)-α-methylproline, and various 4-substituted prolines showcases the continuous effort to expand the toolbox of organocatalysts for asymmetric synthesis. ethz.chnih.gov

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

In addition to their role as organocatalysts, proline and its derivatives are widely used as chiral ligands in transition metal-catalyzed asymmetric reactions. The proline scaffold provides a bidentate coordination site through its secondary amine nitrogen and carboxylic acid oxygen, forming stable chelate complexes with various metals.

Coordination Chemistry and Ligand Design

The design of effective chiral ligands is central to asymmetric metal catalysis. Proline derivatives like (S)-α-(4-Methyl-benzyl)-proline serve as excellent ligand precursors. The key features of their coordination chemistry include:

Bidentate N,O-Coordination: The amino acid structure allows for the formation of a stable five-membered chelate ring with a metal center, which rigidly positions the substituents on the pyrrolidine ring. researchgate.net

Modular Synthesis: The proline framework is readily modifiable. The nitrogen atom can be functionalized (e.g., N-benzylation), and substituents can be introduced at various positions on the ring, allowing for the systematic tuning of the ligand's properties. researchgate.netnih.gov For example, combining proline with other chiral motifs, like BINOL, can create powerful tridentate ligands. nih.gov

Steric and Electronic Tuning: The α-(4-methyl-benzyl) group exerts a significant steric influence on the metal's coordination sphere. This bulkiness can create a chiral pocket that dictates the orientation of the substrate, thereby controlling the stereochemical outcome of the reaction. nih.gov The electronic properties of the benzyl (B1604629) group can also influence the Lewis acidity of the metal center.

An improved synthesis of Ni(II) complexes with ligands derived from (S)-N-benzylproline highlights the importance of efficient ligand synthesis for creating versatile chiral metal complexes used in the asymmetric synthesis of α-amino acids. researchgate.net

Enantioselective Transformations Mediated by Metal-Proline Complexes

Metal complexes incorporating proline-derived ligands have been successfully employed in a wide array of enantioselective transformations. The chiral ligand environment around the metal center is responsible for inducing asymmetry in the products.

Examples of such transformations include:

Henry (Nitroaldol) Reactions: Copper(II) complexes of binaphthyl-proline hybrid ligands have been shown to catalyze asymmetric Henry reactions, producing β-nitroalcohols with up to 94% ee. nih.gov The stereochemical outcome was found to be highly dependent on the matching of the chiral elements within the ligand. nih.gov

1,3-Dipolar Cycloadditions: Silver(I) complexes with chiral BINAP ligands have been used to catalyze the enantioselective cycloaddition of azomethine ylides, derived from amino acids, to prepare highly substituted quaternary prolines. nih.gov

Alkynylations: Titanium-based catalyst systems using proline-derived ligands have been reported for the enantioselective addition of alkynylzincs to aldehydes, affording chiral propargyl alcohols with high enantioselectivity (up to 85% ee). chemrxiv.org

N-H Insertion Reactions: Cooperative catalysis involving achiral dirhodium complexes and chiral spiro phosphoric acids (SPAs) can achieve highly enantioselective N-H insertion reactions of vinyldiazoacetates, where the SPA acts as a chiral proton shuttle. nih.gov While not a direct metal-ligand complex in the traditional sense, this illustrates the synergy between metal centers and chiral organic molecules.

The design of these catalytic systems often relies on noncovalent interactions, such as hydrogen bonding or π-stacking, between the chiral ligand and the substrate within the metal's coordination sphere to achieve high levels of stereocontrol. acs.org

Structure-Reactivity Relationships in Catalysis

The catalytic behavior of proline and its derivatives in asymmetric synthesis is a subject of extensive research. The stereochemical outcome and efficiency of these organocatalyzed reactions are highly dependent on the structural features of the catalyst. A key aspect of this is the nature of the substituent at the α-position of the pyrrolidine ring.

Influence of the α-Substituent on Catalytic Activity and Stereoselectivity

The size and electronic properties of the α-substituent play a crucial role in defining the steric environment around the catalytic center. This, in turn, influences the facial selectivity of the approach of the reacting substrates to the enamine or iminium ion intermediates, thereby dictating the stereoselectivity of the reaction. For instance, in asymmetric aldol or Michael reactions, a bulky α-substituent can effectively shield one face of the intermediate, leading to a higher enantiomeric excess (ee) of the product.

Studies on various α-substituted proline derivatives have shown that both the steric bulk and the electronic nature of the substituent can affect catalytic activity and stereoselectivity. For example, the synthesis of various α-alkyl, α-allyl, and α-benzylproline analogues has been a focus of research to develop more efficient and selective organocatalysts. acs.org The general trend observed is that careful tuning of the α-substituent is a powerful strategy for optimizing a catalyst for a specific asymmetric transformation.

Mechanistic Insights into Organocatalytic Cycles

The organocatalytic cycle of proline and its derivatives in reactions such as the aldol or Michael addition is generally understood to proceed through key intermediates. The secondary amine of the proline catalyst first reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form an enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile (e.g., another aldehyde or an α,β-unsaturated system).

Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Quaternary Carbon Centers

The defining feature of (S)-α-(4-Methyl-benzyl)-proline-HCl is its α-quaternary stereocenter, a structural motif that is challenging to create but highly valuable in medicinal chemistry and materials science. The synthesis of this and related α-substituted prolines is a key area of research, providing access to a class of compounds with significant steric hindrance and conformational rigidity. nih.gov

The creation of the α-benzyl quaternary center in proline derivatives is typically achieved through the stereoselective alkylation of a proline-derived enolate or its equivalent. libretexts.org Several established methodologies are employed to ensure high diastereoselectivity, controlling the approach of the electrophile (in this case, a 4-methylbenzyl halide) to the nucleophilic α-carbon.

Key asymmetric synthesis strategies include:

Alkylation of Chiral Bicyclic Lactims: A robust method developed by Schöllkopf and Seebach involves the use of chiral auxiliaries to create rigid bicyclic systems from amino acids like proline or valine. nih.govorgsyn.org For instance, a proline-derived oxazolidinone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a planar enolate. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile (e.g., 4-methylbenzyl bromide) to the opposite face. youtube.comyoutube.com Subsequent hydrolysis of the auxiliary yields the desired α-substituted proline with high enantiomeric purity. orgsyn.org

Memory of Chirality: This strategy relies on the temporary retention of stereochemical information in a chiral molecule during a reaction. In this context, an N-substituted proline ester can be deprotonated at the α-carbon to form a transient, configurationally unstable enolate. If the subsequent alkylation occurs faster than the racemization of the enolate, the original stereochemistry can be retained to a high degree. nih.gov

nih.govnih.gov-Stevens Rearrangement: This method involves the formation of (S)-N-benzylic proline-derived ammonium (B1175870) salts. When treated with a base under specific biphasic conditions, these salts can undergo a nih.govnih.gov-Stevens rearrangement, which involves the migration of a benzyl (B1604629) group from the nitrogen atom to the α-carbon. This process has been shown to proceed with a high level of chirality transfer, affording α-benzylic proline derivatives in high enantiopurities. nih.gov

These methods provide a reliable toolkit for accessing α-quaternary prolines, including the title compound, which are themselves advanced synthetic intermediates. nih.gov

Table 1: Methodologies for the Synthesis of α-Quaternary Proline Analogs

Method Key Principle Typical Reagents Advantage Reference
Chiral Auxiliary-Directed Alkylation A chiral auxiliary (e.g., from pivalaldehyde) is attached to proline to form a rigid bicyclic system, directing the electrophile to one face of the enolate. L-Proline, Pivalaldehyde, LDA, Alkyl Halide (e.g., 4-methylbenzyl bromide) High diastereoselectivity and predictable stereochemical outcome. orgsyn.org
Asymmetric Phase-Transfer Catalysis Alkylation of a glycine (B1666218) imine ester using a chiral phase-transfer catalyst (e.g., from cinchona alkaloids) to control the stereochemistry of the addition. Glycine imine, Alkyl Halide, Chiral Quaternary Ammonium Salt, Base (e.g., KOH) Catalytic use of the chiral source; applicable to a wide range of electrophiles. nih.gov
nih.govnih.gov-Stevens Rearrangement An N-to-C migration of a benzyl group in a chiral ammonium ylide. (S)-N-Benzylic Proline Ester, Base High level of chirality transmission. nih.gov

Incorporation into Biologically Relevant Scaffolds (excluding direct biological activity)

Once synthesized, (S)-α-(4-Methyl-benzyl)-proline-HCl is used as a specialized building block for constructing larger, more complex molecules. Its unique structure is particularly useful for controlling the three-dimensional shape of peptides and for serving as a precursor to other important intermediates.

Proline's unique cyclic structure already imparts significant conformational constraints on a peptide backbone. nih.gov The addition of a bulky substituent at the α-carbon, such as a 4-methylbenzyl group, introduces further, more defined restrictions.

Cis/Trans Amide Bond Isomerism: A key conformational equilibrium in proline-containing peptides is the cis/trans isomerization of the preceding peptide bond. The steric bulk of an α-substituent strongly disfavors the cis conformation. acs.org DFT calculations on α-phenylproline, a close analog, show that tetrasubstitution at the α-carbon destabilizes conformers with cis peptide bonds. nih.govacs.org This makes the incorporation of (S)-α-(4-Methyl-benzyl)-proline a powerful tool for forcing the local peptide backbone into a trans conformation, which is critical in the design of structurally defined peptidomimetics.

Backbone Dihedral Angles (φ, ψ) and Ring Pucker: The α-substituent also influences the pyrrolidine (B122466) ring's pucker (endo vs. exo), which is directly correlated with the main chain dihedral angles (φ, ψ). nih.gov Studies on related α-benzylic prolines have shown they tend to favor a polyproline II (PII) helical conformation, a common protein-protein interaction motif. nih.gov This allows for the stabilization of specific secondary structures, such as β-turns, with greater stability than those induced by natural proline. orgsyn.org

Table 2: Conformational Effects of α-Substitution on Proline in Peptides

Conformational Parameter Unsubstituted Proline α-(4-Methylbenzyl)-Proline (Expected) Primary Reason for Difference Reference
Amide Bond Preference (ω) Accessible cis and trans isomers Strong preference for trans Steric hindrance from the α-benzyl group destabilizes the cis form. nih.govacs.org
Ring Pucker Dynamic equilibrium between Cγ-endo and Cγ-exo Biased equilibrium, likely favoring an exo pucker to minimize steric clashes. Steric and stereoelectronic effects of the bulky α-substituent. nih.gov
Backbone Conformation (φ, ψ) Favors Polyproline II (PII) but is flexible Stabilizes specific turn structures (e.g., β-turns) or PII helices. Increased rigidity and defined steric profile of the residue. orgsyn.orgnih.gov

Chiral building blocks are essential for the synthesis of complex natural products and pharmaceuticals. (S)-α-(4-Methyl-benzyl)-proline-HCl is itself an advanced synthetic intermediate, but it also serves as a precursor for even more elaborate molecular structures. The incorporation of α-methylproline, a related analog, into peptides has been shown to confer unusual stability against proteolytic enzymes. orgsyn.org The steric shielding provided by the α-substituent protects the adjacent peptide bonds from enzymatic cleavage.

The compound can be used to generate:

Peptidomimetics with Enhanced Stability: By replacing a natural amino acid with (S)-α-(4-Methyl-benzyl)-proline, medicinal chemists can design peptide-based molecules with longer biological half-lives.

Novel Chiral Ligands: The rigid proline scaffold can be further functionalized to create chiral ligands for asymmetric catalysis, where the defined stereochemistry and steric bulk can influence the outcome of a metal-catalyzed reaction.

Structurally Diverse Scaffolds: The proline ring can serve as a starting point for a variety of chemical transformations, allowing it to be embedded within larger, polycyclic systems while retaining the crucial stereochemical information from the α-quaternary center. The commercial availability of closely related analogs like (S)-α-(4-bromobenzyl)proline HCl highlights the demand for such versatile precursors in research and development. scbt.com

Development of Novel Synthetic Sequences Utilizing (S)-α-(4-Methyl-benzyl)-proline-HCl

The availability of highly functionalized and stereochemically pure building blocks like (S)-α-(4-Methyl-benzyl)-proline-HCl enables the development of innovative and efficient synthetic sequences. Rather than building up complexity from simple achiral materials, chemists can employ a "building block" approach, where complex fragments are joined together. sigmaaldrich.com

The existence of this compound facilitates novel synthetic strategies in several ways:

Convergent Synthesis: It allows for the convergent synthesis of complex targets. Different parts of a molecule can be synthesized separately and then brought together, with the proline derivative forming a key junction or structural component. This is often more efficient than a linear synthesis.

Scaffold-Based Drug Discovery: This compound can be used as a central scaffold. By incorporating it into a molecule, chemists can then perform a series of reactions on other parts of the molecule to create a library of related compounds for screening. A modern example of such a strategy is "proline editing," where a functionalized proline is incorporated into a peptide on a solid support and then stereospecifically modified in subsequent steps. nih.gov

Access to "Chemical Space": The development of methods to synthesize α-substituted prolines, such as those using tandem catalytic reactions to form quaternary centers, expands the range of accessible molecular structures for drug discovery and materials science. nih.govnih.gov The creation of (S)-α-(4-Methyl-benzyl)-proline-HCl is a result of these synthetic advancements, and its use, in turn, fuels further innovation in the synthesis of complex organic molecules.

Computational and Theoretical Investigations of α Substituted Proline Derivatives

Conformational Analysis of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring's conformation is typically described by a set of endocyclic dihedral angles (χ1 to χ5). The two major puckering modes can be identified by the signs of these angles. For instance, a 'down' puckering is often characterized by positive χ1 and χ3 values and negative χ2 and χ4 values, while the 'up' puckering shows the opposite pattern. researchgate.net

The introduction of a substituent at the α-carbon (Cα), the position adjacent to the carboxyl group, significantly alters the conformational landscape of the pyrrolidine ring. Replacing the α-hydrogen with a more sterically demanding group, such as the 4-methyl-benzyl group in (S)-alpha-(4-Methyl-benzyl)-proline-HCl, introduces steric strain that influences both the ring pucker and the geometry of the exocyclic amide bond.

Computational studies on α-methyl and α-phenyl proline derivatives have shown that bulky α-substituents destabilize conformers where the amide bond is in the cis configuration. acs.org The steric clash between the α-substituent and the preceding residue in a peptide chain makes the trans conformation overwhelmingly favorable. Furthermore, the substituent's size plays a crucial role in modulating the energy difference between the endo and exo puckers of the pyrrolidine ring. acs.org For a large substituent like the 4-methyl-benzyl group, the ring is expected to adopt a conformation that minimizes steric interactions between this group and the rest of the molecule, thereby locking the ring into a more rigid and predictable geometry. This conformational restriction is a key principle in using these derivatives for designing structured peptides and selective catalysts.

Proline AnalogueRing PuckerTypical Dihedral Angle (φ)Relative Energy (kcal/mol)
L-ProlineDown (endo)~ -60°0 (Reference)
L-ProlineUp (exo)~ -60°~ +1.0 - 1.5
α-MethylprolineDown (endo)~ -60°0 (Reference)
α-MethylprolineUp (exo)~ -60°~ +1.3

Table 1: Illustrative Conformational Data for Proline Analogues. The data represents typical values found in computational studies for demonstrating the energy differences between ring puckers. Actual values can vary based on the computational method and specific model system. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively to investigate the properties of proline derivatives. longdom.org DFT calculations allow researchers to model the electronic structure of molecules and predict their geometries, energies, and other properties with high accuracy. nih.gov The B3LYP functional is a commonly used hybrid functional that, when paired with a suitable basis set like 6-31+G(d,p), provides reliable results for the conformational energies and structures of these amino acid derivatives. nih.govacs.org

Through molecular modeling, researchers can build three-dimensional representations of molecules like this compound and perform conformational searches to identify low-energy structures. longdom.org These calculations can determine the relative stability of different ring puckers and rotamers. Solvation effects are also frequently included in these models using approaches like the Polarizable Continuum Model (PCM) to simulate the behavior of the molecule in different solvents, which is crucial for accurately predicting its behavior in a reaction medium. nih.gov

Transition State Modeling in Asymmetric Catalysis

Proline and its derivatives are renowned organocatalysts capable of promoting a wide range of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions. longdom.orgnih.govnih.gov The catalyst's effectiveness stems from its ability to form a nucleophilic enamine intermediate with a carbonyl donor (like a ketone or aldehyde), which then attacks an electrophile. nih.govyoutube.com The stereochemical outcome of the reaction is determined in the transition state of the carbon-carbon bond-forming step.

Computational chemists model these transition states to understand how the catalyst controls the stereoselectivity. nih.gov For proline-catalyzed reactions, the Houk-List model is a widely accepted transition state model that explains the origin of stereoselectivity. libretexts.org This model posits that a hydrogen bond between the catalyst's carboxylic acid group and the electrophile orients the reactants in a highly organized, chair-like six-membered ring structure, which dictates the facial selectivity of the attack. youtube.com

The primary goal of transition state modeling in this context is to explain why one stereoisomer is formed preferentially over others. By calculating the energies of all possible diastereomeric transition states, researchers can identify the lowest energy pathway. nih.govnih.gov The energy differences between competing transition states, even if only a few kcal/mol, can lead to high enantiomeric excess (ee) in the final product. acs.org

In the case of a catalyst like this compound, the bulky α-substituent plays a decisive role. It acts as a steric shield, blocking one face of the enamine intermediate. Consequently, the electrophile is forced to approach from the less hindered face, which is controlled by the catalyst's stereochemistry. nih.gov The bulky benzyl (B1604629) group creates a well-defined pocket that directs the substrate, enhancing the facial discrimination and leading to high stereoselectivity. Computational models can precisely map these steric interactions and quantify their energetic impact, thereby elucidating the origins of the observed stereocontrol. nih.gov

Transition StateApproach FaceProduct StereoisomerCalculated Relative Energy (kcal/mol)
TS-1 (Favored)Re-face(S,S)0.0
TS-2 (Disfavored)Si-face(S,R)+2.5
TS-3 (Disfavored)Re-face (anti)(R,S)+3.1
TS-4 (Disfavored)Si-face (anti)(R,R)+4.0

Table 2: Conceptual Example of Relative Transition State Energies in a Proline-Catalyzed Reaction. This table illustrates how computational calculations can predict the major product by identifying the lowest energy transition state pathway. The values are hypothetical.

Beyond predicting the stereochemical outcome, theoretical models can also forecast the catalytic efficiency. The rate of a chemical reaction is determined by its activation energy (the energy barrier of the rate-determining transition state). longdom.org DFT calculations can provide accurate estimates of these energy barriers. nih.gov

A catalyst with a lower activation energy for its rate-limiting step will exhibit higher catalytic activity, meaning it can accelerate the reaction more effectively. longdom.org By comparing the calculated activation energies for different proline derivatives, chemists can predict which catalyst is likely to be the most efficient. This predictive power is invaluable for the in silico design of new catalysts, allowing for the screening of numerous candidates computationally before committing to their synthesis and experimental testing, thereby saving significant time and resources. nih.gov

Chiral Recognition Mechanisms

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental process in chemistry and biology. Proline derivatives are used as chiral selectors in techniques like high-performance liquid chromatography (HPLC) and as receptors in sensing applications.

Computational modeling helps to visualize and understand the interactions that govern chiral recognition at the molecular level. The mechanism relies on the formation of transient diastereomeric complexes between the chiral selector (the proline derivative) and the enantiomers of the analyte. For recognition to occur, these diastereomeric complexes must have different stabilities. The stability of these complexes is governed by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions (ion-pairing), and steric repulsion.

In the case of this compound, the carboxylic acid and the protonated amine provide sites for strong hydrogen bonding and ionic interactions. The bulky 4-methyl-benzyl group contributes to the recognition mechanism in two significant ways. First, it provides steric hindrance that can selectively favor the binding of one enantiomer over another. Second, the aromatic ring can engage in favorable π-π stacking interactions with analytes that also contain aromatic moieties, adding another layer of selectivity to the recognition process. Computational docking and molecular dynamics simulations can model these interactions to predict which enantiomer will bind more strongly, thus explaining the observed chiral discrimination.

Advanced Analytical Methodologies for Research and Stereochemical Analysis

Chromatographic Enantioseparation Techniques

Chromatography is the cornerstone for separating enantiomers. By employing a chiral environment, either in the stationary or mobile phase, the differential interactions with the two enantiomers allow for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and robust method for the enantioseparation of chiral compounds like proline derivatives. The choice of CSP is critical and is based on the analyte's structure. For proline derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective.

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexing, leading to different retention times for the (S) and (R) enantiomers. The use of a CSP with the opposite absolute configuration can invert the elution order, which is a valuable feature for trace enantiomer analysis.

Method development for a compound like (S)-alpha-(4-Methyl-benzyl)-proline-HCl would involve screening various polysaccharide-based columns (e.g., Chiralpak® series) under different mobile phase conditions, such as normal-phase, reversed-phase, or polar organic modes.

Table 1: Illustrative HPLC-CSP Method Parameters for Enantiomeric Purity

ParameterTypical Condition
Column Amylose or Cellulose-based CSP (e.g., Chiralpak® IA, IB, IC)
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (for Normal Phase) or Acetonitrile (B52724)/Water/Formic Acid (for Reversed Phase)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 220 nm or 254 nm
Column Temp. 25 - 40 °C
Expected Result Baseline separation of (S) and (R) enantiomers

Gas Chromatography (GC) can also be employed for enantiomeric purity assessment, although it is less common for non-volatile amino acid hydrochlorides unless they are first derivatized. To make this compound suitable for GC analysis, a derivatization step is required to increase its volatility. This typically involves esterification of the carboxylic acid group and acylation of the secondary amine.

Once derivatized, the compound can be analyzed on a GC instrument equipped with a chiral capillary column (e.g., cyclodextrin-based phases like Chirasil-DEX CB). The chiral stationary phase interacts differently with the derivatized enantiomers, resulting in separation. GC often provides high-resolution separations and can be very sensitive, making it suitable for detecting trace enantiomeric impurities.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced use of organic solvents. The mobile phase in SFC is typically supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol.

For proline derivatives, SFC combined with polysaccharide-based CSPs has proven effective. The technique often provides different selectivity compared to HPLC, making it a complementary tool for challenging separations. In SFC, decreasing the modifier content or adjusting the temperature can significantly impact retention and selectivity. The high efficiency of SFC allows for rapid method development and high-throughput screening of chiral compounds.

Table 2: Comparison of Chromatographic Techniques for Chiral Analysis

TechniqueAdvantagesConsiderations
HPLC-CSP Wide applicability, robust, numerous available CSPs.Longer analysis times, higher solvent consumption compared to SFC.
GC-Chiral High resolution, sensitive.Requires derivatization for non-volatile analytes.
SFC-CSP Fast analysis, low organic solvent use, orthogonal selectivity to HPLC.Requires specialized equipment.

Spectroscopic and Diffraction Techniques for Conformational and Structural Elucidation

While chromatography separates enantiomers, spectroscopic and diffraction methods provide detailed information about the three-dimensional structure and conformation of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Beyond basic 1H and 13C NMR for identity confirmation, advanced NMR experiments are used to determine stereochemistry and conformation in solution.

For a molecule like this compound, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly valuable. These 2D NMR techniques detect through-space interactions between protons that are close to each other (typically < 5 Å). By analyzing the NOE correlations, one can deduce the relative orientation of different parts of the molecule, such as the relationship between the proton on the chiral alpha-carbon and the protons on the pyrrolidine (B122466) ring. This can help confirm the cis or trans relationship of substituents and elucidate the preferred conformation of the five-membered ring.

X-ray diffraction (XRD) on a single crystal provides the most definitive evidence of a molecule's three-dimensional structure and absolute configuration. To perform this analysis, a high-quality single crystal of this compound must be grown.

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, bond lengths, and bond angles. For chiral molecules, anomalous dispersion techniques can be used to unambiguously determine the absolute configuration (S or R) without reference to any other chiral substance. While no specific crystal structure for this compound is publicly available, analysis of similar proline-containing structures has been performed using this method.

Table 3: Spectroscopic and Diffraction Methods for Structural Elucidation

TechniqueInformation ProvidedRequirement
Advanced NMR (NOESY/ROESY) Solution-state conformation, relative stereochemistry.Soluble sample, high-field NMR spectrometer.
X-ray Diffraction Solid-state structure, bond lengths/angles, absolute configuration.High-quality single crystal of the compound.

Q & A

Q. What are the key considerations for synthesizing (S)-alpha-(4-Methyl-benzyl)-proline-HCL with high enantiomeric purity?

Answer: Synthesis typically involves nucleophilic substitution or alkylation of proline derivatives. Critical parameters include:

  • Reaction conditions : Use of polar aprotic solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃) to facilitate substitution at the α-carbon .
  • Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc groups may protect the amino group during synthesis to avoid side reactions .
  • Chiral resolution : Chiral HPLC or enzymatic resolution ensures enantiomeric purity. For example, (S)-proline derivatives require careful monitoring of reaction stereochemistry using circular dichroism (CD) spectroscopy .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Structural validation involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., 4-methyl-benzyl group at the α-carbon) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., M+H⁺ = 267.75 for C₁₄H₁₈ClNO₂) .
  • X-ray crystallography : For unambiguous stereochemical assignment, particularly to distinguish (S) vs. (R) configurations .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

Answer: The (S)-configuration enhances binding affinity to chiral biological targets due to spatial compatibility. For example:

  • Prolyl hydroxylase inhibition : The 4-methyl-benzyl group may sterically hinder substrate binding in enzyme active sites, as seen in structurally similar proline derivatives .
  • Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes by comparing (S)- and (R)-enantiomers .

Q. What methodologies resolve contradictions in biological activity data for this compound across studies?

Answer: Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Replication : Independent validation of activity in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) .
  • Analytical rigor : Purity assessment via HPLC (>98%) and quantification of residual solvents .
  • Meta-analysis : Statistical tools (e.g., Cronbach’s alpha) to evaluate data consistency across studies .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

Answer:

  • Salt form selection : Hydrochloride salts improve aqueous solubility compared to free bases .
  • pH-dependent stability : Buffered solutions (pH 4–6) prevent degradation, as acidic conditions stabilize the proline backbone .
  • Lyophilization : Freeze-drying enhances long-term storage stability .

Q. What advanced techniques characterize the compound’s degradation products under stress conditions?

Answer:

  • Forced degradation studies : Exposure to heat, light, or oxidants (e.g., H₂O₂) followed by LC-MS/MS to identify degradation pathways .
  • Kinetic modeling : Arrhenius plots predict degradation rates under varying temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.